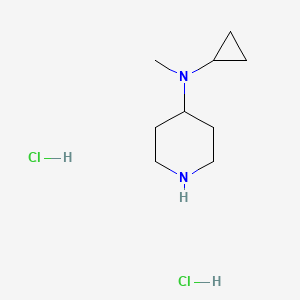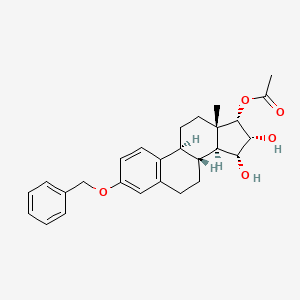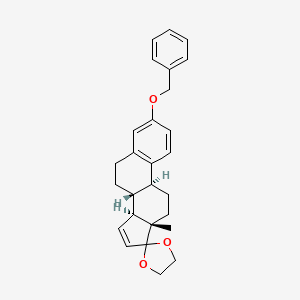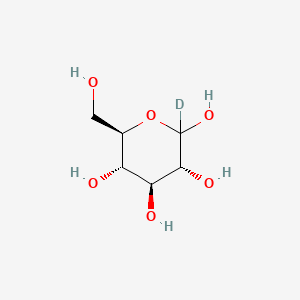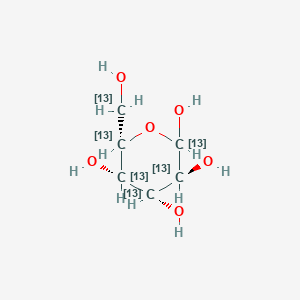
L-Galactose-13C6
Übersicht
Beschreibung
L-Galactose-13C6 is a useful research compound. Its molecular formula is ¹³C₆H₁₂O₆ and its molecular weight is 186.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Enzymatische Synthese von Humanmilch-Oligosacchariden (HMOS) L-Galactose-13C6 wird bei der enzymatischen Synthese von HMOS verwendet {svg_1}. Die Assemblierung von [13C6]Galactose in Lacto-N- und Lacto-N-Neo-Typ-HMOS-Strukturen bis zu Octaosen wurde nachgewiesen {svg_2}. Dies ist signifikant für das Verständnis der Struktur-Funktions-Beziehungen von HMOS {svg_3}.
2. In-vivo-Markierung von Milchlactose und HMOS Untersuchungen haben gezeigt, dass Milchlactose und HMOS in vivo durch einen oral verabreichten 13C-Galactose-Bolus markiert werden können {svg_4}. Dies erleichtert Untersuchungen ihres metabolischen Schicksals bei Säuglingen {svg_5}.
Herstellung von stabilen Isotopen-markierten HMOS
Die Verbindung wird bei der Herstellung von stabilen Isotopen-markierten HMOS verwendet {svg_6}. Dies ist wichtig für die massenspektrometrische Quantifizierung von HMOS {svg_7}.
Synthese von D-Tagatose
L-Arabinose-Isomerase, ein effizienter Biokatalysator, wird zur Produktion von D-Tagatose durch Isomerisierung von D-Galactose verwendet {svg_8}. This compound könnte möglicherweise in diesem Prozess verwendet werden.
Biochemische Forschung
this compound wird in der biochemischen Forschung aufgrund seines angereicherten 13C-Gehalts verwendet {svg_9}. Dies ermöglicht eine präzise Verfolgung und Analyse der Verbindung in verschiedenen biochemischen Reaktionen {svg_10}.
Ernährungswissenschaftliche Studien
Die Verbindung kann in Ernährungswissenschaftlichen Studien verwendet werden, um den Stoffwechselweg von Galactose im menschlichen Körper zu verfolgen {svg_11}.
Wirkmechanismus
- L-Galactose-13C6 is a synthetic disaccharide composed of galactose and fructose linked by a β-1,4-glycosidic bond .
- These bacteria break down this compound into organic acids, including lactic acid, formic acid, and acetic acid .
- The compound selectively promotes the growth of beneficial bacteria, such as Lactobacilli and Bifidobacteria, while inhibiting the growth of less desirable species like Bacteroides, Clostridia, and coliform bacteria .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
(3S,4R,5S,6S)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KSTLPUIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@H]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)
